3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, substituted with a carboxamide group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of Carboxamide Group: The carboxamide group can be introduced via the reaction of the benzofuran derivative with an appropriate amine under amide coupling conditions.
Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of a hydrazide with a nitrile oxide, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: It is explored for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and are studied for their medicinal properties.
Imidazole Derivatives: Imidazole-containing compounds share some structural similarities and are known for their broad range of biological activities.
Uniqueness
3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, oxadiazole ring, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-13-8-9-16-14(2)19(26-17(16)12-13)21(25)22-11-10-18-23-20(24-27-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,25) |
InChI Key |
ASSDINQGXBHNHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCCC3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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